Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt

Description

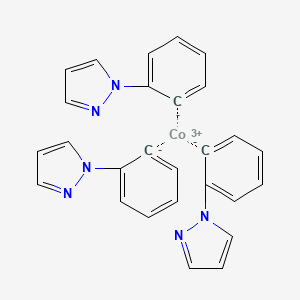

Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is a coordination compound featuring a central cobalt atom coordinated with three 2-(1H-pyrazol-1-yl)phenyl ligands. smolecule.com The structure and reactivity of such complexes are of significant interest, offering insights into the fundamental principles of metal-ligand interactions and their potential applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H21CoN6 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

cobalt(3+);1-phenylpyrazole |

InChI |

InChI=1S/3C9H7N2.Co/c3*1-2-5-9(6-3-1)11-8-4-7-10-11;/h3*1-5,7-8H;/q3*-1;+3 |

InChI Key |

MVUOOLRBQWNHGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.C1=CC=C([C-]=C1)N2C=CC=N2.[Co+3] |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Architectural Design for Tris 2 1h Pyrazol 1 Yl Phenyl Cobalt and Analogues

Strategies for Ligand Synthesis: 2-(1H-pyrazol-1-yl)phenyl Moieties and Related Pyrazolyl Ligands

The cornerstone of synthesizing tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is the efficient construction of the 2-(1H-pyrazol-1-yl)phenyl ligand scaffold. The primary challenge lies in the formation of the N-aryl bond between the pyrazole (B372694) and phenyl rings. Several modern cross-coupling methodologies have proven effective for this transformation, with copper-catalyzed reactions being particularly prominent.

The Ullmann condensation , a classic copper-catalyzed reaction, provides a viable route. This reaction typically involves the coupling of an aryl halide with a nucleophile, in this case, pyrazole. While traditionally requiring harsh conditions, modern iterations of the Ullmann coupling have been developed with improved catalyst systems, allowing for milder reaction conditions.

A more contemporary and widely used approach is the Chan-Lam coupling reaction . This versatile copper-catalyzed cross-coupling method joins an aryl boronic acid with an N-H containing compound. wikipedia.orgorganic-chemistry.org For the synthesis of 2-(1H-pyrazol-1-yl)phenyl ligands, this would involve the reaction of a 2-substituted phenylboronic acid with pyrazole. The Chan-Lam coupling is often favored due to its operational simplicity, tolerance of various functional groups, and the ability to be conducted at room temperature and open to the air. wikipedia.orgasianpubs.org An efficient protocol for the N-arylation of pyrazoles using a Cu(OAc)2/triethylamine catalytic system at ambient temperature has been reported, yielding a variety of N-aryl pyrazoles in moderate to excellent yields. asianpubs.org

A representative synthesis of a similar ligand, 2-(1H-pyrazol-1-yl)pyridine, involves the reaction of 1H-pyrazole with 2-fluoropyridine (B1216828) in the presence of a strong base like potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. amazonaws.com This nucleophilic aromatic substitution approach can be adapted for the synthesis of 2-(1H-pyrazol-1-yl)phenyl ligands, for example, by using 2-fluorophenyl derivatives as starting materials.

The synthesis of substituted pyrazoles, which can then be coupled to the phenyl ring, can be achieved through various methods, including the Vilsmeier-Haack reaction of hydrazones. mdpi.com This allows for the introduction of a wide range of substituents on the pyrazole ring, which is crucial for tuning the electronic properties of the final cobalt complex.

Table 1: Comparison of Synthetic Methods for N-Aryl Pyrazole Formation

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Ullmann Condensation | Aryl halide, Pyrazole, Copper catalyst | High temperatures, Polar solvents | Well-established method | Often requires harsh conditions, substrate scope can be limited |

| Chan-Lam Coupling | Arylboronic acid, Pyrazole, Copper catalyst | Room temperature, Air | Mild conditions, High functional group tolerance, Operationally simple | Boronic acids can be expensive or require synthesis |

| Nucleophilic Aromatic Substitution | Activated aryl halide (e.g., fluoroarene), Pyrazole, Strong base | Elevated temperatures | Can be efficient for activated substrates | Limited to electron-deficient aryl halides |

Coordination Chemistry Approaches to Cobalt Complex Formation

Once the desired 2-(1H-pyrazol-1-yl)phenyl ligand is synthesized, the next step is its coordination to a cobalt center to form the target complex, tris(2-(1H-pyrazol-1-yl)phenyl)cobalt. This process involves careful selection of the cobalt precursor, control of stoichiometry, and management of the cobalt's oxidation state.

Precursor Selection and Stoichiometric Considerations

The choice of the cobalt precursor is critical for a successful coordination reaction. Cobalt(II) salts are commonly used as starting materials due to their stability and commercial availability. Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) is a frequently employed precursor. amazonaws.com Other suitable cobalt(II) sources include cobalt(II) acetate (B1210297) and cobalt(II) perchlorate. The reaction is typically carried out by dissolving the ligand and the cobalt salt in a suitable solvent, such as methanol (B129727) or ethanol.

Stoichiometry plays a crucial role in the formation of the desired tris-ligated complex. To favor the formation of the homoleptic [CoL₃] species, a ligand-to-metal ratio of approximately 3:1 is generally used. amazonaws.com Using a slight excess of the ligand can help drive the reaction to completion and ensure full coordination of the cobalt center.

The general procedure involves dissolving the ligand in a suitable solvent, followed by the addition of the cobalt(II) salt. The mixture is then typically heated to reflux for a period to facilitate the complexation reaction. amazonaws.com Upon cooling, the desired cobalt(II) complex may precipitate or can be isolated by the addition of a suitable counterion salt, such as potassium hexafluorophosphate (B91526) (KPF₆), which can induce precipitation of the complex as its hexafluorophosphate salt. amazonaws.com

Control of Cobalt Oxidation States in Synthesis (e.g., Co(II) vs. Co(III) species)

Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt can exist in both Co(II) and Co(III) oxidation states. The synthesis can be tailored to isolate either species. The direct reaction of a cobalt(II) precursor with the ligand under inert conditions will typically yield the tris(2-(1H-pyrazol-1-yl)phenyl)cobalt(II) complex.

To obtain the tris(2-(1H-pyrazol-1-yl)phenyl)cobalt(III) complex, the initially formed Co(II) complex is oxidized. A common and effective oxidizing agent for this purpose is hydrogen peroxide (H₂O₂) . amazonaws.com The oxidation is typically carried out by adding a solution of H₂O₂ to the reaction mixture containing the Co(II) complex, often in the presence of an acid such as hydrochloric acid (HCl). amazonaws.com This process quantitatively converts the Co(II) center to Co(III). The resulting Co(III) complex can then be precipitated, often as a salt with a non-coordinating anion like hexafluorophosphate (PF₆⁻). amazonaws.com The successful oxidation can be confirmed by techniques such as cyclic voltammetry, which will show a shift in the redox potential corresponding to the Co(III)/Co(II) couple.

Rational Design Principles for Modulating Coordination Environment and Reactivity

The modular nature of the synthesis of tris(2-(1H-pyrazol-1-yl)phenyl)cobalt allows for the rational design of complexes with tailored properties. By systematically modifying the ligand framework and the coordination sphere, it is possible to fine-tune the electronic and steric characteristics of the complex, thereby influencing its reactivity.

Stereoelectronic Effects of Ligand Substituents

The electronic properties of the tris(2-(1H-pyrazol-1-yl)phenyl)cobalt complex can be significantly altered by introducing substituents on either the pyrazolyl or the phenyl rings of the ligand. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the ligand backbone directly impacts the electron density at the cobalt center.

For instance, substituting the pyridine (B92270) ring in the analogous tris(2-(1H-pyrazol-1-yl)pyridine)cobalt system with weaker σ-donating/π-accepting 3,5-dimethylpyrazole (B48361) groups has been shown to increase the redox potential of the Co(III)/Co(II) couple. researchgate.net This demonstrates that the electronic nature of the ligand directly influences the electrochemical properties of the cobalt complex. It is expected that placing EWGs (e.g., -CF₃, -NO₂) on the phenyl ring of the 2-(1H-pyrazol-1-yl)phenyl ligand would make the cobalt center more electron-deficient, leading to a more positive redox potential. Conversely, incorporating EDGs (e.g., -OCH₃, -N(CH₃)₂) would increase the electron density on the cobalt, resulting in a more negative redox potential.

Steric effects also play a crucial role. Bulky substituents placed near the coordination site can influence the geometry of the cobalt complex, potentially distorting it from an ideal octahedral geometry. This can affect the accessibility of the metal center and its reactivity.

Table 2: Predicted Influence of Substituents on the Properties of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt

| Substituent Type (on Phenyl Ring) | Example | Predicted Effect on Co(III)/Co(II) Redox Potential | Predicted Steric Influence |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OCH₃ | Decrease (more negative) | Minimal |

| Electron-Withdrawing Group (EWG) | -NO₂ | Increase (more positive) | Minimal |

| Bulky Group (ortho-position) | -C(CH₃)₃ | Minimal electronic effect | Significant; may distort coordination geometry |

Influence of Ancillary Ligands and Counterions

The choice of counterion can also influence the properties of the complex, particularly in the solid state. While often considered "innocent," counterions can participate in hydrogen bonding or other non-covalent interactions that can affect the crystal packing and, in some cases, the coordination geometry of the complex. For instance, in the synthesis of Co(amtp)Cl (where amtp is tris(1-pyrazolylmethyl)amine), the use of the bulky, non-coordinating tetraphenylborate (B1193919) (BPh₄⁻) anion helped to stabilize and crystallize the cationic complex. researchgate.net In contrast, smaller, more coordinating anions like chloride (Cl⁻) can sometimes directly coordinate to the metal center, leading to the formation of different species. dntb.gov.ua The use of large, non-coordinating anions like hexafluorophosphate (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) is common in the synthesis of cationic cobalt complexes to ensure that the primary coordination sphere is defined solely by the intended ligands. amazonaws.com

Structural Elucidation and Coordination Geometries of Tris 2 1h Pyrazol 1 Yl Phenyl Cobalt Complexes

Advanced Crystallographic Techniques for Structural Determination

Spectroscopic Characterization for Molecular Architecture Confirmation

Spectroscopic methods provide complementary information to crystallographic data and are essential for characterizing complexes in both solid and solution states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Structure

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic complexes in solution. For paramagnetic complexes, such as many Co(II) species, NMR spectra can be more complex due to signal broadening and large chemical shifts, but they can still provide valuable information about the molecular and electronic structure.

For a diamagnetic Co(III) complex of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl and pyrazolyl rings of the ligands. The integration of these signals would confirm the 3:1 ligand-to-metal ratio. The chemical shifts of the protons closest to the cobalt center would be significantly affected by coordination. Similarly, the ¹³C NMR spectrum would provide information on the carbon framework of the complex.

While specific NMR data for Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is not available, studies on analogous ligands like 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzene show characteristic signals for the benzene (B151609) and pyrazole (B372694) hydrogens, confirming the molecular structure in solution.

Infrared (IR) Spectroscopy for Vibrational Modes and Coordination Environment

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. Upon coordination of a ligand to a metal center, changes in the vibrational frequencies of the ligand's bonds can be observed. These shifts provide evidence of coordination and can offer insights into the strength of the metal-ligand bond.

For Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, the IR spectrum would be expected to show characteristic bands for the C-H, C-N, and C=C stretching and bending vibrations of the pyrazolyl and phenyl rings. A comparison of the IR spectrum of the free 2-(1H-pyrazol-1-yl)phenyl ligand with that of the cobalt complex would likely reveal shifts in the positions of these bands, particularly those associated with the pyrazole ring, indicating its involvement in coordination to the cobalt ion. For example, the C=N stretching vibration of the pyrazole ring may shift to a lower or higher frequency upon complexation.

Analysis of Cobalt Coordination Spheres and Distortions

The coordination geometry of the cobalt ion in these complexes is a critical factor influencing their properties. Cobalt can readily exist in both +2 and +3 oxidation states, which often favor different coordination geometries.

Examination of Tetrahedral Coordination Modes in Cobalt(II) Analogues

Cobalt(II) complexes with a d⁷ electronic configuration can adopt either tetrahedral or octahedral geometries. With bulky ligands, a tetrahedral coordination is often favored to minimize steric hindrance. In a tetrahedral field, the d-orbitals split into two sets of different energies. For a tetrahedral Co(II) complex of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, the three ligands would chelate to the cobalt center, but steric constraints might prevent the formation of a stable six-coordinate octahedral geometry, potentially favoring a four-coordinate tetrahedral structure, possibly with a solvent molecule or a counter-ion occupying the fourth coordination site. However, with a tridentate ligand, a tetrahedral geometry is less common.

Investigation of Octahedral Geometries in Cobalt(II) and Cobalt(III) Species

Octahedral geometry is very common for both Co(II) and Co(III) complexes. In an octahedral complex of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, the three bidentate ligands would coordinate to the cobalt ion, with each ligand occupying two adjacent coordination sites. This would result in a six-coordinate complex with the nitrogen atoms of the pyrazole rings and the carbon or another donor atom from the phenyl rings binding to the cobalt center.

For a Co(III) complex, which has a d⁶ electronic configuration, a low-spin octahedral geometry is almost always observed. This results in a diamagnetic complex, which is particularly amenable to NMR spectroscopic studies. The octahedral geometry in these complexes is often distorted from perfect symmetry due to the constraints of the chelating ligands. These distortions can be quantified from crystallographic data by examining the bond angles around the central cobalt atom.

Based on a thorough review of available scientific literature, there is currently no direct evidence to suggest that the compound Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt adopts a trigonal prismatic coordination geometry.

Searches for the crystal structure and coordination geometry of this specific cobalt complex have not yielded any research that characterizes it as having a trigonal prismatic motif. In fact, related cobalt complexes featuring pyrazole-phenyl or similar ligands predominantly exhibit more common coordination geometries, such as distorted octahedral or tetrahedral arrangements. researchgate.netresearchgate.net For instance, analysis of a related cobalt(III) complex with three 2-(1H-pyrazol-1-yl)phenyl ligands indicates a distorted octahedral geometry around the cobalt center. smolecule.com

The trigonal prismatic geometry is a relatively rare coordination motif for first-row transition metals like cobalt, with the octahedral geometry being significantly more stable and common. While certain specific ligands can enforce a trigonal prismatic coordination on a metal center, there is no indication in the current body of research that the tris(2-(1H-pyrazol-1-yl)phenyl) ligand does so with cobalt.

Due to the absence of scientific data and research findings on the trigonal prismatic coordination of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, it is not possible to generate a scientifically accurate article on this specific topic as requested. The exploration of such a motif for this compound remains a subject for future research and has not been documented to date.

Electronic Structure and Spectroscopic Probes of Tris 2 1h Pyrazol 1 Yl Phenyl Cobalt Systems

Elucidation of Electronic States through Advanced Spectroscopy (e.g., UV-Vis Absorption, Electron Paramagnetic Resonance (EPR) Spectroscopy)

Advanced spectroscopic methods are invaluable for probing the electronic transitions and spin states of coordination compounds. While direct spectroscopic data for Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is not extensively available in the public domain, valuable insights can be gleaned from closely related analogues, such as Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) amazonaws.comwordpress.com.

UV-Vis Absorption Spectroscopy: The electronic absorption spectrum of a cobalt complex is dictated by the d-orbital splitting pattern and the presence of ligand-to-metal or metal-to-ligand charge transfer bands. For a hypothetical Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt(II) complex, one would anticipate observing d-d transitions, which are typically weak due to their Laporte-forbidden nature. In an octahedral or distorted octahedral environment, these transitions would correspond to the excitation of electrons between the t₂g and eg sets of d-orbitals.

In the case of the analogous Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(II) complex, the UV-Vis spectrum shows minimal absorption in the visible region wordpress.com. This suggests that the d-d transitions are either very weak or obscured by more intense charge-transfer bands in the UV region. Upon oxidation to the Cobalt(III) state, as in Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III), the complex remains a poor absorber in the visible spectrum wordpress.com. This is characteristic of many low-spin d⁶ Co(III) complexes, where the filled t₂g orbitals and empty eg orbitals lead to high-energy d-d transitions.

A representative, hypothetical UV-Vis absorption data table for Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt(II) and Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt(III) is presented below, based on expectations for such complexes.

| Complex | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assignment |

|---|---|---|---|

| Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt(II) | ~550 | ~50 | 4T1g(F) → 4T1g(P) (d-d transition) |

| ~310 | ~25,000 | Ligand-to-Metal Charge Transfer (LMCT) | |

| Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt(III) | ~480 | ~200 | 1A1g → 1T1g (d-d transition) |

| ~350 | ~30,000 | Ligand-to-Metal Charge Transfer (LMCT) |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful tool for studying paramagnetic species, such as Co(II) complexes which typically have unpaired electrons. The EPR spectrum provides detailed information about the g-tensor and hyperfine coupling constants, which are sensitive to the electronic structure and coordination environment of the metal ion osti.gov.

For a high-spin Co(II) (d⁷) complex like Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt(II) in a distorted octahedral geometry, the ground state is orbitally degenerate, leading to short electron spin relaxation times and often broad, difficult-to-observe EPR spectra at room temperature. Low-temperature EPR studies are generally required. The spectra of such complexes can be complex to interpret due to large zero-field splitting and significant g-anisotropy nationalmaglab.org. In contrast, a low-spin Co(II) complex would have a single unpaired electron (S=1/2) and typically yields a more readily interpretable EPR spectrum. Co(III) complexes, being d⁶ and typically low-spin, are diamagnetic and therefore EPR silent.

Theoretical Approaches to Electronic Structure (e.g., Density Functional Theory (DFT) Calculations)

In the absence of extensive experimental data, theoretical methods like Density Functional Theory (DFT) provide a powerful means to predict and understand the electronic structure and properties of molecules like Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt.

Analysis of Spin State Energetics and Ground State Multiplicity

For a Co(II) complex, the relative energies of different spin states (e.g., high-spin quartet vs. low-spin doublet) are of fundamental importance. The energy difference between these states is often small and can be influenced by the nature of the ligands. DFT calculations can be employed to compute the energies of these different spin states to predict the ground state multiplicity. The choice of the ligand, in this case, 2-(1H-pyrazol-1-yl)phenyl, plays a crucial role in determining the ligand field strength and, consequently, the preferred spin state. The calculated energy difference between the high-spin and low-spin states can provide insight into the possibility of spin-crossover behavior.

Application of Ligand Field Theory to d-Orbital Splitting

Ligand Field Theory (LFT) provides a framework for understanding the splitting of the d-orbitals of the central metal ion due to the electrostatic field of the surrounding ligands. In a complex like Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, the three bidentate ligands create a coordination environment that is approximately octahedral.

The nitrogen atoms of the pyrazole (B372694) rings and the carbon atoms of the phenyl rings coordinate to the cobalt center, creating a specific ligand field. The strength of this field determines the magnitude of the d-orbital splitting energy (Δo). DFT calculations can provide a quantitative picture of the d-orbital energies, allowing for a detailed analysis of the ligand field effects. The calculated energies of the t₂g (dxy, dxz, dyz) and eg (dx²-y², dz²) orbitals can be used to rationalize the observed spectroscopic properties and reactivity of the complex.

A hypothetical d-orbital splitting diagram for an octahedral Co(II) complex is shown below, with energies that could be obtained from DFT calculations.

| Orbital Set | Relative Energy (eV) | Occupancy (High-Spin) | Occupancy (Low-Spin) |

|---|---|---|---|

| eg | +0.6 Δo | ↑ ↑ | ↑ |

| t2g | -0.4 Δo | ↑↓ ↑↓ ↑ | ↑↓ ↑↓ ↑↓ |

Magneto Structural Correlations and Molecular Magnetism of Tris 2 1h Pyrazol 1 Yl Phenyl Cobalt Analogues

Investigation of Spin Crossover (SCO) Phenomena in Cobalt Complexes

Spin crossover (SCO) is a phenomenon where the spin state of a metal center can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus. In octahedral Co(II) complexes (a d⁷ electronic configuration), this involves a transition between the LS state (S = 1/2) and the HS state (S = 3/2). This transition is accompanied by significant changes in magnetic properties, color, and molecular structure.

Temperature-Dependent Spin-State Switching Mechanisms

The most common stimulus for inducing spin crossover is temperature. The transition from the LS to the HS state is an entropy-driven process. The HS state has a higher electronic and vibrational entropy, which becomes dominant at elevated temperatures. Conversely, the LS state is enthalpically favored and is the ground state at low temperatures.

The nature of the temperature-induced spin transition can vary significantly, ranging from gradual to abrupt, and can sometimes exhibit thermal hysteresis. A hysteretic transition, where the transition temperatures for the cooling (T₁/₂↓) and heating (T₁/₂↑) cycles are different, is particularly sought after for its potential in memory devices. For instance, in two mononuclear cobalt(II) complexes, [Co(terpy-CH₂OH)₂]X₂ (where X = SCN⁻ or SeCN⁻), abrupt and hysteretic spin transitions were observed at temperatures above 320 K. nju.edu.cn For the SCN⁻ analogue, a one-step transition was seen upon heating (T₁/₂↑ = 334.5 K), while a two-step transition occurred upon cooling. nju.edu.cn The SeCN⁻ analogue displayed a hysteresis loop with a width of 5 K around 396 K. nju.edu.cn

The transition in Co(II) complexes involves the transfer of a single electron from a t₂g to an e_g orbital, which results in a smaller change in the metal-ligand bond lengths and molecular volume compared to the more commonly studied Fe(II) SCO compounds. nih.gov This smaller structural change often leads to less cooperative and more gradual spin transitions in cobalt complexes. nih.gov

| Complex | Transition Type | T₁/₂↑ (K) | T₁/₂↓ (K) | Hysteresis Width (ΔT) (K) |

|---|---|---|---|---|

| Co(terpy-CH₂OH)₂₂ | Abrupt, Hysteretic | 334.5 | 329.3 / 324.1 (two-step) | ~5-10 |

| Co(terpy-CH₂OH)₂₂ | Abrupt, Hysteretic | 396.6 | 391.6 | 5 |

Role of Intermolecular Interactions in SCO Behavior

Intermolecular interactions within the crystal lattice, such as hydrogen bonding and π–π stacking, play a critical role in the cooperativity of the spin transition. nih.govacs.org Stronger interactions can propagate the structural changes associated with the spin-state switch from one molecule to its neighbors, leading to a more abrupt and cooperative transition. The absence of solvent molecules in the crystal lattice can also enhance cooperativity and lead to hysteretic behavior, as observed in [Co(terpy-CH₂OH)₂]X₂ complexes. nju.edu.cn

Subtle changes in these non-covalent interactions can have a significant impact on the switching characteristics. acs.org In some cases, weak intermolecular forces can even lead to anticooperativity, resulting in a more gradual transition in the solid state than in solution. mdpi.com The sensitive nature of SCO in cobalt complexes to their environment is a key consideration, as small perturbations can easily influence the entropy-driven transition. nih.gov

External Stimuli (e.g., Temperature, Light) Modulating Spin States

Besides temperature, other external stimuli can modulate the spin state of cobalt complexes. Light irradiation is a particularly interesting stimulus, enabling photoswitching between spin states. This phenomenon, known as Light-Induced Excited Spin-State Trapping (LIESST), allows for the population of a metastable HS state at low temperatures by irradiating the LS state with light of a specific wavelength. acs.org The reverse process (reverse-LIESST) can also be induced. While much of the LIESST research has focused on iron(II) complexes, the principles are applicable to cobalt systems. For example, Fe(II) complexes with thiazole-based pyrazolyl ligands have demonstrated LIESST effects, relaxing back to the ground LS state at temperatures around 68-81 K. nsf.govnih.gov

Recent studies have shown that for molecules in direct contact with a metal surface, the LIESST effect can be anomalous. For instance, an Fe(II) complex on a metal surface switched from the HS to the LS state under visible light, the opposite of what is observed in the bulk material. researchgate.net This highlights the profound influence the environment can have on photoswitching mechanisms. The ability to control the spin state with light opens avenues for developing optically controlled molecular devices. acs.orgmdpi.com

Single-Ion Magnet (SIM) Behavior in Cobalt-Pyrazolyl Complexes

Single-Ion Magnets (SIMs) are a class of single-molecule magnets where the magnetic bistability arises from a single metal ion rather than from collective magnetic ordering. High-spin Co(II) (S = 3/2) ions are excellent candidates for creating SIMs due to their significant magnetic anisotropy. mdpi.com This anisotropy creates an energy barrier for the reversal of the magnetization, leading to slow magnetic relaxation at low temperatures.

Origins of Magnetic Anisotropy and Zero-Field Splitting (ZFS) Parameters

The magnetic anisotropy in Co(II) complexes originates from the interplay between the electronic ground state and spin-orbit coupling. This interaction lifts the degeneracy of the spin sublevels (mₛ = ±1/2, ±3/2) even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). The ZFS is described by the axial (D) and rhombic (E) parameters.

A large and negative D value (easy-axis anisotropy) is typically desired for SIMs, as it stabilizes the mₛ = ±3/2 ground state and creates a significant energy barrier (U_eff) to magnetization reversal. However, complexes with a positive D value (easy-plane anisotropy) can also exhibit field-induced SIM behavior. nih.gov The coordination geometry of the Co(II) ion is a critical factor in determining the sign and magnitude of D. For instance, five-coordinate cobalt(II) complexes supported by hydrotris(pyrazol-1-yl)borate (Tp) ligands have been shown to exhibit large negative D-values, ranging from -60 to -90 cm⁻¹. acs.org In contrast, related four-coordinate complexes showed positive D-values between 10 and 13 cm⁻¹. acs.org

Multireference ab initio calculations have shown that for complexes like [Co(TpPh₂)(L)], distortions in the equatorial plane due to the bulky tris(pyrazolyl)borate ligand are a primary source of the strongly negative anisotropy. acs.orgmostwiedzy.pl

| Complex | Coordination | D (cm⁻¹) | E/D | Anisotropy Type |

|---|---|---|---|---|

| [Co(TpPh₂)(L¹)] | 5-coordinate | -41 | - | Easy-axis |

| [Co(TpPh₂)(L²)] | 5-coordinate | -78 | - | Easy-axis |

| [CoCl(TptBu,Me)] | 4-coordinate | +10.9 | 0.14 | Easy-plane |

| [CoBr(TptBu,Me)] | 4-coordinate | +12.9 | 0.09 | Easy-plane |

| [CoCl(TpPh,Me)(HpzPh,Me)] | 5-coordinate | -64.2 | 0.17 | Easy-axis |

| [CoBr(TpPh,Me)(HpzPh,Me)] | 5-coordinate | -86.4 | 0.12 | Easy-axis |

Dynamic Magnetic Properties and Magnetic Relaxation Mechanisms

The slow magnetic relaxation in SIMs can occur through several mechanisms. At higher temperatures, the dominant pathway is typically the Orbach process, a two-phonon process where the spin reverses via an excited state. The energy barrier for this process, U_eff, is related to the energy of the first excited Kramers doublet.

At lower temperatures, other mechanisms become more prominent. The Raman process involves the inelastic scattering of phonons, while the direct process involves the emission or absorption of a single phonon, flipping the spin. Quantum Tunneling of Magnetization (QTM) is a purely quantum mechanical process where the magnetization can tunnel through the energy barrier. QTM is often significant in systems with non-zero rhombic anisotropy (E ≠ 0) or hyperfine interactions and can be suppressed by applying an external DC magnetic field. nih.govmdpi.com

For example, in two mononuclear octahedral Co(II) complexes, the Raman mechanism was found to be the dominant relaxation process over the entire temperature range. mdpi.com In other penta-coordinate Co(II) SIMs, a frequency-dependent out-of-phase susceptibility signal is observed only under an external magnetic field, indicating that relaxation is dominated by under-barrier mechanisms like Raman and direct processes at low temperatures. nih.govmdpi.com

Correlation of Molecular Symmetry and Ligand Field with SIM Performance

The performance of Single-Ion Magnets (SIMs), particularly those based on cobalt(II) ions, is intrinsically linked to the interplay between the molecule's geometric structure and the electronic environment imposed by the surrounding ligands. This relationship, known as the magneto-structural correlation, is fundamental to designing high-performance molecular magnets. The symmetry of the coordination sphere and the nature of the ligand field it generates are the primary determinants of the magnitude and sign of the magnetic anisotropy (zero-field splitting, ZFS), which in turn governs the energy barrier to magnetization reversal (Ueff) and the observation of slow magnetic relaxation.

In analogues of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, the coordination geometry of the Co(II) center is the most critical factor. Cobalt(II) is a d7 ion, and in a high-spin configuration (S = 3/2), its ground electronic state in a perfectly octahedral field is orbitally degenerate (4T1g). This orbital degeneracy is highly susceptible to distortions from ideal symmetry, which lifts the degeneracy and, through spin-orbit coupling, leads to a large and typically anisotropic magnetic response. The precise nature of this distortion dictates the SIM performance.

Research on various cobalt(II) complexes has demonstrated that specific coordination geometries are more favorable for inducing the strong, easy-axis magnetic anisotropy (negative D value) required for high Ueff. For instance, studies on cobalt(II) complexes with ligands containing pyrazole (B372694) moieties have highlighted that geometries approaching a trigonal prism (TPR) are particularly effective at generating significant axial anisotropy. ed.ac.uknih.gov Lowering the symmetry around the Co(II) ion can create a ligand field that maximizes the energy gap between the ground and first excited spin-orbit states, a key factor for strong magnetic anisotropy. ed.ac.uk

The ligand field strength and its spatial arrangement directly influence the d-orbital splitting. In a complex like Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, the tripodal nature of the ligand can enforce a specific coordination geometry. Depending on the bite angle of the chelating arms and steric interactions, the resulting complex could adopt various distorted symmetries. The electronic properties of the pyrazole and phenyl groups also modulate the ligand field. Stronger σ-donating or weaker π-accepting ligands can alter the covalent character of the metal-ligand bonds, which subtly tunes the d-orbital energies and the resulting magnetic anisotropy. For example, in a series of four-coordinate cobalt(II) complexes, a direct correlation was established between the dihedral angle of the chelate planes—a key symmetry parameter—and the magnetic anisotropy, demonstrating how fine-tuning molecular geometry can control SIM properties. rsc.org

The performance of a SIM is not solely dependent on achieving a large negative D value. The transverse anisotropy, or rhombicity (parameter E), also plays a crucial role. A large E/D ratio (approaching 1/3) can promote quantum tunneling of magnetization (QTM), providing a pathway for rapid relaxation that bypasses the thermal energy barrier, thus diminishing the SIM performance. Ideal molecular symmetries, therefore, are those that not only generate a strong axial ligand field but also minimize rhombicity.

In field-induced SIMs, slow magnetic relaxation is only observed upon the application of an external DC magnetic field, which serves to suppress QTM. nih.gov The coordination environment in these cases, often distorted trigonal bipyramidal or octahedral, may not be optimized to intrinsically minimize QTM at zero field. nih.govmdpi.com The subtle balance between axial and equatorial ligand field strengths, dictated by the molecular symmetry, determines whether a complex will be a zero-field or a field-induced SIM.

The following tables summarize key magneto-structural correlations from representative cobalt(II) complexes analogous in coordination aspects to the title compound, illustrating the profound impact of geometry on SIM performance.

Table 1: Influence of Coordination Geometry on Magnetic Anisotropy in Cobalt(II) Complexes

| Compound Class | Coordination Geometry | Key Symmetry Feature | Magnetic Anisotropy (D) | SIM Behavior |

| Dicobalt(II) with pyrazolyl ligands ed.ac.uknih.gov | Quasi-Trigonal Prismatic (TPR) | Low symmetry, departure from octahedral | Large, negative (≈ -100 cm⁻¹) | High-performance, zero-field SMM |

| Tetracoordinate Co(II) Diamido rsc.org | Distorted Tetrahedral | Variable dihedral angle (δ) | Correlates with δ | Zero-field SIM, hysteresis up to 3.5 K |

| Pentaaza Macrocyclic Co(II) nih.gov | Distorted Trigonal Bipyramidal | Addison parameter τ ≈ 0.4-0.5 | Large, easy-axis | Field-induced SIM |

| Octahedral Co(II) Imidazole mdpi.com | Distorted Octahedral | N4+N2 coordination | Large, easy-plane (positive D) | Field-induced SIM |

Table 2: Representative SIM Performance Data for Cobalt(II) Analogues

| Complex Type | Coordination Number | Geometry | Ueff (K) | Relaxation Mechanism |

| Dicobalt(II) Tetrazine Radical ed.ac.uknih.gov | 6 | Quasi-TPR | 100 K (69 cm⁻¹) | QTM quenched by magnetic coupling |

| Mononuclear Pentaaza Co(II) nih.gov | 5 | Trigonal Bipyramidal | Field-dependent | Raman and direct processes |

| Mononuclear Octahedral Co(II) nih.gov | 6 | Elongated Octahedron | 43.28 K | Influenced by long axial bond |

Redox Chemistry and Electrochemistry of Tris 2 1h Pyrazol 1 Yl Phenyl Cobalt Systems

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry)

The electrochemical behavior of cobalt complexes is primarily investigated using techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods are instrumental in determining the formal redox potentials (E°') of the Co(II)/Co(III) couple, assessing the reversibility of the electron transfer process, and gaining insights into the kinetics of the reaction.

In a typical CV experiment for a cobalt complex, the potential is swept linearly to a set value and then reversed. The resulting voltammogram plots the current response as a function of the applied potential. For a reversible one-electron process, such as the Co(II)/Co(III) transition, the CV is characterized by a pair of peaks, one for the oxidation (anodic peak) and one for the reduction (cathodic peak). The separation between the peak potentials (ΔEp) is theoretically 59 mV at room temperature for a reversible one-electron transfer.

Differential pulse voltammetry is a more sensitive technique that can be used to obtain more accurate redox potential values, especially for quasi-reversible or irreversible systems. In DPV, the potential is scanned with a series of small pulses superimposed on a linearly increasing potential ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the base potential. This results in a peak-shaped voltammogram where the peak potential is closely related to the formal redox potential.

For the closely related complex, Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III) , electrochemical studies have been reported. While the phenyl and pyridine (B92270) analogues will exhibit different electronic properties, the general approach to characterization is the same. The redox potential for the Co(II)/Co(III) couple in such complexes provides a benchmark for understanding the electron-donating or -withdrawing nature of the ligand system.

Tuning of Redox Potentials through Ligand Structure Modification

A key feature of transition metal complexes is the ability to fine-tune their redox potentials through systematic modification of the ligand structure. This principle is directly applicable to tris(2-(1H-pyrazol-1-yl)phenyl)cobalt systems. The electronic properties of the 2-(1H-pyrazol-1-yl)phenyl ligand can be altered by introducing various substituents on either the phenyl or the pyrazolyl rings.

The introduction of electron-donating groups (EDGs), such as alkyl or alkoxy groups, onto the phenyl ring is expected to increase the electron density at the cobalt center. This increased electron density makes the removal of an electron (oxidation from Co(II) to Co(III)) more difficult, resulting in a cathodic (negative) shift of the redox potential. Conversely, the introduction of electron-withdrawing groups (EWGs), such as halides or nitro groups, will decrease the electron density at the cobalt center, facilitating oxidation and causing an anodic (positive) shift in the redox potential.

This relationship can be systematically studied by synthesizing a series of substituted ligands and measuring the redox potentials of their corresponding cobalt complexes. The data can be correlated using Hammett parameters, which quantify the electronic effect of the substituents.

Research on related cobalt complexes with pyrazole-containing ligands has demonstrated this principle. For instance, studies have shown that replacing a pyridine donor with a pyrazole (B372694) donor, which is a weaker σ-donor and π-acceptor, leads to an anodic shift in the Co(III)/Co(II) redox potential. This suggests that the electronic character of the N-heterocycle plays a crucial role in determining the redox properties of the cobalt center.

The following table illustrates the hypothetical effect of substituents on the redox potential of the Co(II)/Co(III) couple in a tris(2-(1H-pyrazol-1-yl)phenyl)cobalt system, based on established electronic effects.

| Substituent on Phenyl Ring | Electronic Effect | Expected Shift in Redox Potential (E°') |

| -OCH₃ (Methoxy) | Electron-donating | Cathodic (more negative) |

| -CH₃ (Methyl) | Electron-donating | Cathodic (more negative) |

| -H (Hydrogen) | Reference | 0 |

| -Cl (Chloro) | Electron-withdrawing | Anodic (more positive) |

| -NO₂ (Nitro) | Strongly electron-withdrawing | Anodic (more positive) |

Computational Chemistry and Theoretical Modeling of Tris 2 1h Pyrazol 1 Yl Phenyl Cobalt

Density Functional Theory (DFT) Studies for Geometric and Electronic Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful tool for predicting the geometric and electronic structures of complex molecules like Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt. DFT calculations can determine the most stable three-dimensional arrangement of atoms by optimizing the molecular geometry to find the lowest energy state. This involves calculating bond lengths, bond angles, and dihedral angles that define the molecule's shape.

For analogous cobalt(II) complexes with pyrazole-containing ligands, DFT studies have been crucial in correlating the coordination environment with the electronic properties. arizona.edursc.org For instance, in a distorted tetrahedral or trigonal bipyramidal geometry around the cobalt center, the electronic structure, including the distribution of molecular orbitals and the energy of the frontier orbitals (HOMO and LUMO), can be precisely calculated. These calculations are vital for understanding the compound's reactivity and spectroscopic behavior.

Table 1: Representative Theoretical Geometric Parameters for a Cobalt(II) Center in a Pyrazole (B372694) Ligand Environment

| Parameter | Typical Value Range |

|---|---|

| Co-N (pyrazole) bond length | 1.99 - 2.13 Å |

| Co-N (amine) bond length | ~2.40 Å (weakly coordinated) |

Note: This data is illustrative and based on similar cobalt-pyrazole complexes found in the literature. researchgate.net Specific values for Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt would require dedicated DFT calculations.

Computational Prediction of Magnetic Properties and Anisotropy Parameters

The magnetic properties of cobalt(II) complexes are of significant interest, particularly in the context of single-molecule magnets (SMMs). nih.gov Computational methods, especially ab initio calculations like CASSCF/RASSI, are employed to predict the magnetic anisotropy of these compounds. nih.gov These calculations can determine the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic), which describe the energy separation of the spin sublevels in the absence of an external magnetic field.

A large and negative D value is indicative of an easy-axis of magnetization, a key characteristic of SMMs. Theoretical calculations can also predict the g-tensor values, which are essential for interpreting electron paramagnetic resonance (EPR) spectra. For related cobalt(II) complexes, ab initio calculations have successfully predicted strong easy-axis anisotropy, corroborating experimental magnetic measurements. nih.goved.ac.uk

Table 2: Illustrative Predicted Magnetic Parameters for a Mononuclear Cobalt(II) Complex | Parameter | Calculated Value | Significance | | :--- | :--- | :--- | | D (cm⁻¹) | -50 to -100 | Indicates strong easy-axis magnetic anisotropy | | E (cm⁻¹) | < |D|/3 | Describes the rhombic distortion from axial symmetry | | gₓ, gᵧ, g𝓏 | Variable | Relates to the interaction of the electron spin with a magnetic field |

Note: The values presented are typical for mononuclear cobalt(II) SMMs and serve as a reference. nih.goved.ac.uk Precise values for Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt are not available without specific computational studies.

Theoretical Simulation of Reaction Mechanisms and Catalytic Pathways

Theoretical simulations are invaluable for mapping out potential reaction mechanisms and understanding the catalytic activity of metal complexes. For protic pyrazole complexes, computational studies have explored the role of the pyrazole N-H group in catalytic cycles, such as transfer hydrogenation. mdpi.com DFT calculations can be used to model the transition states and intermediates of a proposed catalytic pathway, providing insights into the reaction kinetics and thermodynamics.

By calculating the energy barriers for different steps, researchers can identify the rate-determining step and understand how the ligand environment influences the catalytic efficiency. For instance, theoretical calculations have been used to propose mechanisms for the disproportionation of hydrazine catalyzed by protic pincer-type iron complexes with pyrazole-containing ligands. mdpi.com

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations can model the motion of atoms and molecules, providing insights into conformational changes, solvent effects, and intermolecular interactions.

For a compound like Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, MD simulations could be used to study how the phenyl rings and pyrazole groups move and interact with each other and with surrounding solvent molecules. Understanding these dynamics is crucial for predicting the material properties of the compound in the solid state or in solution. Furthermore, the study of intermolecular interactions through methods like Quantum Theory of Atoms in Molecules (QTAIM) can reveal the nature of non-covalent interactions that govern the supramolecular assembly. mdpi.com

Future Directions and Emerging Research Avenues for Tris 2 1h Pyrazol 1 Yl Phenyl Cobalt

Development of Advanced Ligand Architectures for Tailored Properties

A significant area of future research lies in the rational design of advanced ligand architectures based on the 2-(1H-pyrazol-1-yl)phenyl scaffold. By systematically modifying the ligand, the electronic and steric properties of the resulting cobalt complex can be precisely tuned, leading to enhanced or entirely new functionalities.

Key strategies for ligand modification include:

Substitution on the Pyrazole (B372694) and Phenyl Rings: The introduction of electron-donating or electron-withdrawing groups on either the pyrazolyl or phenyl rings can significantly impact the electron density at the cobalt center. This, in turn, influences the redox potential, catalytic activity, and spectroscopic properties of the complex. For instance, studies on analogous palladium complexes with (pyrazol-1-yl)phenylmethanone ligands have shown that the electronic properties of substituents on the phenyl ring have a significant effect on the catalytic properties of the complexes. uj.ac.za

Steric Hindrance: Introducing bulky substituents on the ligand framework can create specific coordination environments around the cobalt ion. This can be leveraged to control substrate selectivity in catalytic applications or to stabilize unusual coordination geometries. Research on related cobalt(II) complexes has demonstrated that steric hindrance plays a crucial role in determining the catalytic activity and stereoselectivity of the initiators. researchgate.net

| Ligand Modification Strategy | Potential Impact on Cobalt Complex Properties | Relevant Findings in Analogous Systems |

| Introduction of electron-donating groups | Lowering of the Co(II)/Co(III) redox potential | Influences catalytic activity in palladium complexes. uj.ac.za |

| Introduction of electron-withdrawing groups | Raising of the Co(II)/Co(III) redox potential | Affects electronic structure and reactivity. |

| Incorporation of bulky substituents | Increased stability, control of substrate access | Influences catalytic activity and stereoselectivity. researchgate.net |

| Appending functional moieties | Introduction of new functionalities (e.g., luminescence, solubility) | Can lead to materials with novel applications. |

Future work in this area will likely involve a synergistic approach combining synthetic chemistry with computational modeling to predict the effects of ligand modifications on the properties of the cobalt complex, thereby accelerating the discovery of new functional molecules.

Exploration of Novel Coordination Modes and Oxidation States in Cobalt Complexes

While the tris-chelate is the expected coordination mode for the Tris(2-(1H-pyrazol-1-yl)phenyl) ligand, future research could explore the possibility of inducing other coordination modes through the use of ancillary ligands or by altering reaction conditions. This could lead to complexes with different geometries and reactivity.

Furthermore, the accessibility of multiple oxidation states is a hallmark of cobalt chemistry. While Co(II) and Co(III) states are common, the stabilization of less common oxidation states, such as Co(I) or Co(IV), within this ligand framework would be a significant achievement. This could open up new avenues in redox catalysis and small molecule activation.

| Research Avenue | Potential Outcome | Supporting Evidence from Related Complexes |

| Synthesis with ancillary ligands | Formation of complexes with varied coordination numbers and geometries. | Cobalt(II) complexes with related ligands have shown distorted trigonal bipyramidal and distorted octahedral geometries. researchgate.net |

| Electrochemical or chemical redox reactions | Access to and stabilization of unusual cobalt oxidation states (e.g., Co(I), Co(IV)). | Related cobalt complexes have been shown to undergo Co(II)/Co(III) redox processes. |

| High-pressure/high-temperature synthesis | Formation of novel coordination polymers or extended structures. | Self-assembly of related tripodal ligands with cobalt salts has yielded metal-organic frameworks. rsc.orgnih.gov |

Detailed electrochemical and spectroscopic studies, coupled with theoretical calculations, will be crucial in understanding the electronic structure and reactivity of these novel cobalt species.

Integration into Hybrid Material Systems and Nanostructures

A highly promising future direction is the incorporation of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt into functional hybrid materials and nanostructures. This approach aims to combine the unique properties of the cobalt complex with the processability and functionality of other materials.

One notable application is in the field of organic electronics. A closely related compound, Tris(2-(1H-pyrazol-1-yl)pyridine)cobalt(III), has been successfully used as a p-type dopant for the hole-transporting material spiro-MeOTAD in solid-state dye-sensitized solar cells, leading to a significant enhancement in power conversion efficiency. amazonaws.combohrium.comkaust.edu.sa This suggests that Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt could also be a viable candidate for doping organic semiconductors in various optoelectronic devices.

Future research in this area could focus on:

Thin-Film Deposition: Developing methods for the deposition of thin films of the cobalt complex or its composites for applications in sensors, electrochromic devices, and organic light-emitting diodes (OLEDs).

Metal-Organic Frameworks (MOFs): Using the Tris(2-(1H-pyrazol-1-yl)phenyl) ligand or its derivatives as building blocks for the synthesis of novel cobalt-based MOFs. These porous materials could have applications in gas storage, separation, and heterogeneous catalysis. Six new cobalt(II) metal-organic frameworks have been prepared by the self-assembly of a related tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine (TTPA) ligand. rsc.orgnih.gov

Nanoparticle Functionalization: Grafting the cobalt complex onto the surface of nanoparticles to create hybrid materials with combined magnetic, optical, or catalytic properties.

Interdisciplinary Research with Other Fields Beyond Traditional Chemistry

The unique properties of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt and its derivatives make them attractive candidates for exploration in interdisciplinary research fields.

Bioinorganic Chemistry and Medicinal Applications: Pyrazole-based ligands and their metal complexes are known to exhibit a range of biological activities. Future studies could investigate the antimicrobial, antifungal, or cytotoxic properties of Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt and its derivatives. nih.gov For instance, new Co(II) complexes with a 3-(2-pyridyl)pyrazole-based ligand have been shown to exhibit DNA cytotoxic activities. nih.gov

Materials Science and Engineering: Collaboration with materials scientists could lead to the development of novel smart materials. For example, cobalt complexes can exhibit spin-crossover behavior, which could be exploited in the design of molecular switches and sensors.

Environmental Science: The catalytic properties of these complexes could be harnessed for environmental remediation, such as the degradation of organic pollutants in water.

The successful exploration of these interdisciplinary avenues will require close collaboration between synthetic chemists, biologists, physicists, and engineers to fully realize the potential of this versatile class of cobalt complexes.

Q & A

Q. What synthetic methodologies are optimal for preparing Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt, and how can purity be validated?

Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt is synthesized via coordination of cobalt salts (e.g., CoCl₂) with 2-(1H-pyrazol-1-yl)phenyl ligands under inert conditions. Key parameters include stoichiometric control (3:1 ligand-to-cobalt ratio), solvent choice (e.g., anhydrous THF or DMF), and reaction temperature (typically 60–80°C). Post-synthesis, purity is validated using elemental analysis, NMR spectroscopy for ligand integrity, and X-ray crystallography to confirm coordination geometry . For crystallographic refinement, SHELX programs (e.g., SHELXL) are widely used for small-molecule structure determination .

Q. What spectroscopic and structural characterization techniques are critical for analyzing this compound?

- UV-Vis spectroscopy : Identifies d-d transitions and ligand-to-metal charge transfer (LMCT) bands, essential for electronic structure analysis.

- X-ray crystallography : Resolves the octahedral geometry around the cobalt center and ligand orientation. SHELX suites are recommended for refinement .

- Cyclic voltammetry : Probes redox behavior (e.g., Co²⁺/Co³⁺ transitions), with measurements in anhydrous acetonitrile using ferrocene as an internal reference .

Q. How does the ligand environment influence the catalytic activity of this complex in organic transformations?

The pyrazolyl-phenyl ligands create a rigid, electron-donating environment that stabilizes cobalt in higher oxidation states (e.g., Co³⁺), enhancing catalytic efficiency in oxidation reactions. Mechanistic studies involve kinetic isotope effects (KIEs) and radical trapping experiments to distinguish between single-electron transfer (SET) and proton-coupled electron transfer (PCET) pathways .

Advanced Research Questions

Q. What strategies resolve contradictions in reported solar cell efficiencies when using this complex as a p-type dopant?

Discrepancies in power conversion efficiencies (e.g., 7.2% vs. 13.8%) arise from variations in dopant concentration, hole-transport material (HTM) composition (e.g., spiro-OMeTAD vs. H101), and device architecture. Methodological solutions include:

Q. How can computational methods elucidate the electronic structure and doping mechanism of this complex in solid-state devices?

Density functional theory (DFT) calculations model the frontier molecular orbitals (FMOs) to predict charge-transfer dynamics. For example, the Co³⁺/Co²⁺ redox couple’s alignment with the HTM’s HOMO level determines hole-injection efficiency. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra to validate experimental LMCT transitions .

Q. What experimental approaches differentiate the bioactivity of this complex from analogous cobalt pyrazolyl derivatives?

Comparative studies require:

- Cytotoxicity assays (e.g., MTT on cancer cell lines) to quantify IC₅₀ values.

- DNA-binding studies : Fluorescence quenching and circular dichroism (CD) to assess intercalation vs. groove-binding modes.

- Molecular docking : Simulations with target proteins (e.g., topoisomerase II) to rationalize structure-activity relationships .

Q. How do environmental factors (e.g., moisture, oxygen) impact the stability of this complex in optoelectronic applications?

- Accelerated aging tests : Expose devices to controlled humidity (e.g., 85% RH) and track efficiency decay via current-density-voltage (J-V) measurements.

- X-ray photoelectron spectroscopy (XPS) : Monitors cobalt oxidation state changes under operational conditions.

- Encapsulation strategies : Use UV-curable resins or atomic layer deposition (ALD) coatings to mitigate degradation .

Methodological Contradictions and Solutions

Q. How can researchers reconcile conflicting reports on the redox behavior of this complex in different solvents?

Contradictions often stem from solvent polarity and coordinating ability. For example, acetonitrile (high polarity, non-coordinating) stabilizes Co³⁺, while DMF (coordinating) may induce ligand substitution. Standardize protocols using:

- Reference electrodes (e.g., Ag/AgCl) calibrated to ferrocene/ferrocenium.

- Solvent screening : Compare cyclic voltammograms in acetonitrile, DMF, and dichloromethane to isolate solvent effects .

Safety and Handling

Q. What safety protocols are recommended for handling pyrazolyl-based cobalt complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.